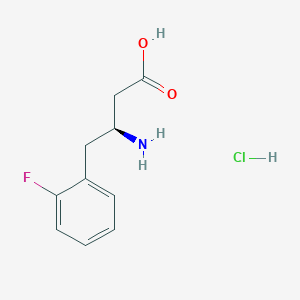

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZLHARRLTFJX-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375833 | |

| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-61-2, 246876-92-6 | |

| Record name | Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves:

- Construction of the chiral amino acid backbone with the fluorophenyl substituent.

- Introduction of the amino group with stereochemical control to obtain the (S)-enantiomer.

- Conversion to the hydrochloride salt for isolation and purification.

The key challenge is achieving high enantioselectivity and minimizing impurities, especially condensation by-products that can affect downstream applications.

Asymmetric Synthesis via Chiral Catalysis

One common approach is asymmetric hydrogenation of α,β-unsaturated precursors bearing the 2-fluorophenyl group. This method uses chiral rhodium or ruthenium catalysts under hydrogen gas pressure to reduce the double bond selectively, yielding the (S)-amino acid with high enantiomeric excess. The reaction conditions are optimized for temperature, pressure, and catalyst loading to maximize yield and stereoselectivity.

Boc-Protected Intermediate Route

A widely reported industrially relevant method involves preparing the Boc-protected amino acid intermediate, such as BOC-(S)-3-amino-4-(2-fluorophenyl)butanoic acid, followed by deprotection to yield the free amino acid hydrochloride salt.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | (S)-3-amino-4-(2-fluorophenyl)butanoic acid + BOC-anhydride + inorganic base (e.g., NaOH) in organic solvent (e.g., toluene) | Formation of Boc-protected amino acid |

| 2 | Acidic treatment (e.g., HCl in solvent) | Removal of Boc group and formation of hydrochloride salt |

This method benefits from:

- Use of organic solvents immiscible with water (e.g., toluene, methyl tert-butyl ether) to control impurity formation.

- Reaction temperatures maintained between 0-40 °C, preferably around 20 °C.

- Reaction times ranging from 4 to 18 hours, typically 10 hours for optimal yield.

- Molar ratios of amino acid to BOC-anhydride between 1:1 and 1:2.

- Use of inorganic bases such as sodium hydroxide or potassium carbonate to neutralize by-products and drive the reaction forward.

Control of Condensation Impurities

A significant issue in the preparation is the formation of condensation impurities, which can reduce product purity and complicate purification. The patent literature highlights:

- The condensation impurity (referred to as impurity A) forms during Boc protection.

- Its presence above 0.20% in the reaction mixture leads to downstream impurities in related pharmaceutical products.

- Use of toluene as the organic solvent and sodium hydroxide as the base effectively minimizes impurity formation.

- Reaction parameters such as temperature and time are critical to controlling impurity levels.

Industrial Scale Considerations

For industrial production, continuous flow reactors and optimized solvent systems are employed to:

Comparative Data on Preparation Conditions

| Parameter | Optimal Range | Notes |

|---|---|---|

| Organic Solvent | Toluene, methyl tert-butyl ether, isopropyl acetate | Toluene preferred for impurity control |

| Inorganic Base | Sodium hydroxide, potassium carbonate | Sodium hydroxide preferred |

| Reaction Temperature | 0–40 °C (optimal ~20 °C) | Lower temperatures reduce impurities |

| Reaction Time | 4–18 hours (optimal ~10 hours) | Sufficient for complete reaction |

| Molar Ratio (Amino acid : BOC-anhydride) | 1:1 to 1:2 | Controls reaction completeness |

| Purity Achieved | >90% (Boc intermediate) | High purity essential for downstream use |

| Yield | ~80–85% | Industrially acceptable |

Research Findings and Analytical Data

- Liquid phase chromatography and spectrometry confirm the reduction of condensation impurities when using optimized solvents and bases.

- Comparative examples show that solvents like tetrahydrofuran or dichloromethane lead to higher impurity levels and lower yields.

- The Boc-protected intermediate can be isolated by filtration and recrystallization, facilitating purification.

- Final deprotection with hydrochloric acid yields the hydrochloride salt of (S)-3-amino-4-(2-fluorophenyl)butanoic acid with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels in biological systems.

Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with its structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Fluorinated Phenyl Derivatives

Table 1: Fluorinated Analogs Comparison

Key Findings :

Chlorinated and Halogenated Derivatives

Table 2: Chlorinated Analogs Comparison

Key Findings :

Heterocyclic and Alkyl-Substituted Analogs

Table 3: Heterocyclic/Alkyl Analogs Comparison

Key Findings :

Enantiomeric Comparisons

Table 4: Enantiomer Comparison

Notes

- CAS Number Discrepancy: The target compound is listed under two CAS numbers (246876-92-6 and 331763-61-2), likely due to differences in salt forms or supplier-specific nomenclature.

- Data Gaps: Limited pharmacological data are available in the provided evidence; further studies on receptor binding and toxicity are recommended.

Biological Activity

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This compound's structure, characterized by the presence of a fluorophenyl moiety, suggests significant interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 197.21 g/mol

- Structure : Contains an amino group, a carboxylic acid group, and a fluorophenyl ring.

The fluorophenyl group is believed to enhance the compound's binding affinity to specific receptors or enzymes, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an agonist or antagonist at various receptors, influencing metabolic pathways and neurotransmitter release. The compound's structural similarity to natural amino acids allows it to modulate synaptic transmission and could be relevant in treating neurological disorders.

Potential Molecular Targets :

- Neurotransmitter Receptors : Particularly GABA_B receptors, which are involved in inhibitory neurotransmission.

- Enzymes : Involved in neurotransmitter synthesis and degradation pathways.

Biological Activity

Research indicates that compounds similar to this compound can modulate neurotransmitter systems or enzyme activities, suggesting potential roles in treating conditions such as anxiety, depression, and other neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies :

- Antidiabetic Research :

Research Findings

Recent investigations into the compound's stability under various conditions revealed resilience against hydrolysis at neutral pH levels but sensitivity under extreme acidic or basic conditions. This stability is crucial for its application in drug formulation and delivery systems.

Q & A

Advanced Research Question

- Retrosynthetic software : Tools like Synthia (formerly Chematica) propose routes using available precursors (e.g., 2-fluorophenylboronic acid) .

- DFT calculations : Predict reaction barriers for key steps (e.g., amide bond formation) to prioritize high-yield pathways .

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for fluorophenyl incorporation .

How do researchers validate the hydrochloride salt form versus free base in pharmacological assays?

Basic Research Question

- Titration : Measure Cl– content via ion chromatography or argentometric titration .

- Solubility testing : The hydrochloride salt exhibits higher aqueous solubility than the free base, confirmed by saturation shake-flask assays .

- Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release at ~200°C .

What are the limitations of current synthetic methods for scaling up production?

Advanced Research Question

- Chiral resolution bottlenecks : Preparative HPLC for enantiopure batches is time- and solvent-intensive; asymmetric hydrogenation offers scalable alternatives but requires expensive catalysts .

- Yield optimization : Fluorophenyl group introduction via cross-coupling often yields <60%; microwave-assisted synthesis may improve efficiency .

How can researchers mitigate NMR signal overlap in structural analysis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.